4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile is an organosilicon compound that features a nitrile group, a chloro substituent, and a trimethylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile typically involves the reaction of a suitable precursor with trimethylsilyl chloride. One common method involves the reaction of 4-chloro-3-hydroxybutanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
On an industrial scale, the production of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the purity of the product and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted butanenitriles with various functional groups.
Scientific Research Applications
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The chloro and nitrile groups can participate in nucleophilic substitution and addition reactions, respectively, facilitating the formation of diverse products .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used as a reagent in organic synthesis.
Trimethylsilyl cyanide: Another organosilicon compound with a nitrile group.
Trimethylsilyl fluoride: Similar in structure but with a fluoride substituent.
Uniqueness
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. Its trimethylsilyl ether moiety provides stability and protection, while the chloro and nitrile groups offer reactivity for further functionalization .
Properties
IUPAC Name |
4-chloro-3-trimethylsilyloxybutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNOSi/c1-11(2,3)10-7(6-8)4-5-9/h7H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYSOKSACGLOAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(CC#N)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.